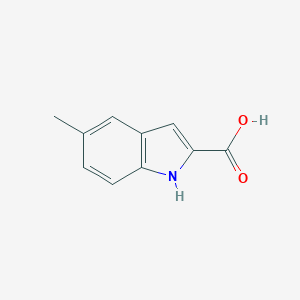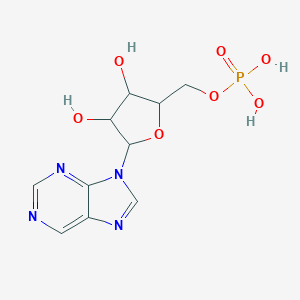
(3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate
Übersicht
Beschreibung
(3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate, also known as dAMP, is a nucleotide that plays a crucial role in the synthesis of DNA and RNA. It is a building block for DNA and RNA, and it is essential for the proper functioning of cells.
Wirkmechanismus
DAMP is incorporated into DNA and RNA during their synthesis. It forms hydrogen bonds with the complementary nucleotides, which stabilizes the double helix structure of DNA and RNA. (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate also plays a role in the regulation of gene expression by binding to transcription factors and modulating their activity.
Biochemische Und Physiologische Effekte
DAMP is essential for the proper functioning of cells. It is a building block for DNA and RNA, and it is involved in the regulation of gene expression. (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate deficiency can lead to impaired DNA synthesis, which can result in cell death or malfunction. (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate is also involved in the regulation of immune function, cell signaling, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
DAMP is widely used in laboratory experiments due to its availability and ease of synthesis. It is also stable and can be stored for long periods without degradation. However, (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate can be expensive, and its purity can vary depending on the synthesis method used.
Zukünftige Richtungen
There are several future directions for research involving (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate. One area of research is the development of new drugs that target DNA synthesis and gene expression. Another area of research is the use of (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate in gene therapy, where it can be used to deliver therapeutic genes to cells. Additionally, (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate can be used as a diagnostic tool for genetic diseases and cancer. Further research is needed to explore the full potential of (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate in these areas.
Conclusion:
In conclusion, (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate, or (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate, is a nucleotide that plays a crucial role in the synthesis of DNA and RNA. It has several scientific research applications, including its use as a substrate for DNA and RNA synthesis, in the synthesis of oligonucleotides, and in the production of drugs. (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate is essential for the proper functioning of cells, and its deficiency can lead to impaired DNA synthesis and cell malfunction. Although (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate has advantages in laboratory experiments, its purity can vary, and it can be expensive. Future research directions include the development of new drugs, gene therapy, and diagnostic tools for genetic diseases and cancer.
Synthesemethoden
The synthesis of (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate involves the reaction of adenine with ribose-5-phosphate, followed by phosphorylation with phosphoric acid. The resulting compound is (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate. The reaction can be catalyzed by enzymes such as adenosine deaminase, adenosine kinase, and adenosine monophosphate deaminase.
Wissenschaftliche Forschungsanwendungen
DAMP has several scientific research applications. It is used as a substrate for DNA polymerases and RNA polymerases in vitro. It is also used in the synthesis of oligonucleotides, which are used in genetic research and DNA sequencing. (3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate is also used in the production of drugs such as acyclovir, which is used to treat herpes infections.
Eigenschaften
IUPAC Name |
(3,4-dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWDCZIDTUQRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325704 | |
| Record name | (3,4-dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate | |
CAS RN |
13484-60-1 | |
| Record name | NSC516028 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
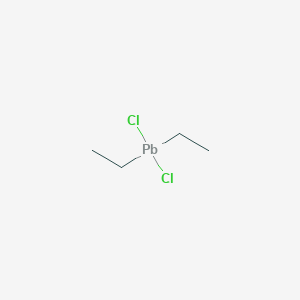


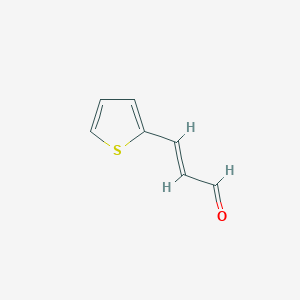
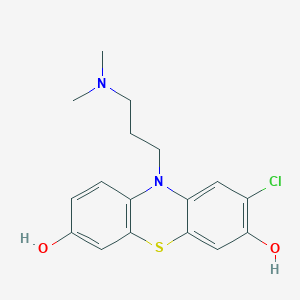
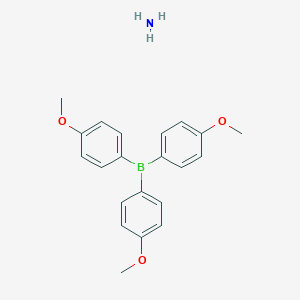



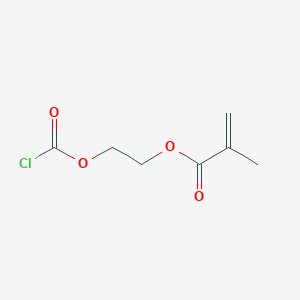
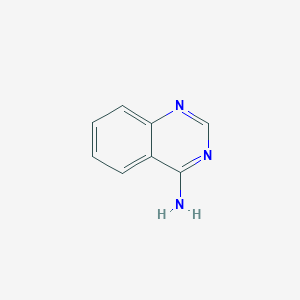
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
